(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid
Description
Properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)naphthalen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c16-14(17)12-7-8-13(11-4-2-1-3-10(11)12)20(18,19)15-9-5-6-9/h1-4,7-9,15-17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVXRBHWWYILIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3CC3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its targets through a process known as transmetalation. In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
The compound affects the SM coupling reaction pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent. These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Biological Activity
(4-(N-cyclopropylsulfamoyl)naphthalen-1-yl)boronic acid, with the CAS number 1704121-07-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and studies.
- Molecular Formula : C13H14BNO4S
- Molecular Weight : 291.1 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 545.2 ± 60.0 °C at 760 mmHg
The primary mechanism of action for this compound involves its role as a reagent in the Suzuki–Miyaura cross-coupling reaction, a fundamental process in organic synthesis that facilitates the formation of carbon-carbon bonds. This compound interacts with palladium catalysts through transmetalation, leading to the coupling of aryl halides with boronic acids .
Biological Activities
Research has indicated several biological activities associated with this compound:
Case Study 1: Anticancer Research
A study focusing on the structure-activity relationship of boronic acid derivatives highlighted their effectiveness as proteasome inhibitors. The findings suggest that modifications to the boronic acid structure can enhance selectivity and potency against cancer cells .
Case Study 2: Sensing Applications
Research into naphthalene-based boronic acids demonstrated their utility in creating fluorescent sensors for glucose detection. The compounds exhibited significant fluorescence changes upon binding with sugars, indicating their potential for real-time monitoring of glucose levels in diabetic patients.
Comparative Analysis
To better understand the potential applications and effectiveness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Bortezomib | Bortezomib | Proteasome inhibitor; used in multiple myeloma treatment |
| Ixazomib | Ixazomib | N-di-peptidyl boronic acid; anticancer properties |
| Vaborbactam | Vaborbactam | β-lactamase inhibitor; used in combination therapies |
Comparison with Similar Compounds
Structural Analogs
Substituent Variations on the Sulfamoyl Group
- Cyclopentyl groups may also lower solubility in polar solvents compared to cyclopropyl .
(4-(N,N-Dipropylsulfamoyl)phenyl)boronic Acid ():
The phenyl core (vs. naphthalene) reduces conjugation and may decrease binding affinity in applications requiring π-π interactions. The dipropylsulfamoyl group introduces greater hydrophobicity, which could affect solubility in aqueous media .- 4-(Morpholinosulfonyl)phenylboronic Acid (): The morpholine ring enhances water solubility due to its polar oxygen atom, making this analog more suitable for physiological applications compared to cyclopropylsulfamoyl derivatives .
Positional Isomerism
- (4-(N-Cyclopropylsulfamoyl)naphthalen-2-yl)boronic Acid :
Moving the boronic acid group to the 2-position alters electronic distribution and steric accessibility. indicates that naphthalen-2-yl boronic acids may require harsher reaction conditions (e.g., elevated temperatures) in Suzuki couplings due to reduced solubility or slower oxidative addition .
Reactivity in Suzuki-Miyaura Couplings
Boronic acids with bulky substituents often exhibit lower yields in cross-coupling reactions. For example:
- (R)-(8-(4-((1-Phenylethyl)carbamoyl)phenyl)naphthalen-1-yl)boronic Acid (): Achieved a 48% yield in dual Suzuki couplings, attributed to moderate steric hindrance from the phenylethyl group.
- Bulkier Analogs (e.g., cyclopentyl or dipropyl) : Likely to show reduced yields due to increased steric demands, as seen in analogs requiring elevated temperatures or prolonged reaction times .
Table 1: Comparison of Reactivity in Suzuki-Miyaura Reactions
*Estimated based on structural similarity to .
Physicochemical Properties
pKa and Binding Affinity
Boronic acid pKa is critical for diol-binding applications. highlights that substituents like 3-AcPBA or 4-MCPBA (high pKa) are less effective under physiological pH. The cyclopropylsulfamoyl group in the target compound likely lowers pKa compared to alkyl-substituted analogs, enhancing binding to biological targets like sugars or proteases .
Solubility
- Target Compound : Moderate solubility in THF/H₂O mixtures (5:1), suitable for Suzuki reactions .
- Pyren-1-yl and [4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acids (): Precipitate in RPMI medium, limiting in vitro utility. The naphthalene core in the target compound may improve solubility over polyaromatic analogs .
Preparation Methods
Preparation of N-cyclopropylsulfamoyl Substituted Naphthalene Intermediate
The sulfonamide group is introduced by reacting a 4-aminonaphthalene or 4-bromonaphthalene derivative with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine or sodium carbonate) in an aprotic solvent such as dichloromethane or acetonitrile.
The reaction proceeds via nucleophilic substitution, where the amine attacks the sulfonyl chloride to form the sulfamoyl linkage.
Purification is typically done by recrystallization from ethanol-water mixtures to yield the sulfonamide intermediate in high purity and yield (around 85-95%).
Installation of Boronic Acid Group via Lithiation and Boronation
The boronic acid moiety is introduced by directed lithiation of the aromatic ring at the 1-position using a strong base such as n-butyllithium under an inert atmosphere (argon or nitrogen) at low temperatures (-78 °C, dry ice-acetone bath).
After lithiation, triisopropyl borate or other borate esters are added slowly to the reaction mixture to form the boronate intermediate.
The reaction mixture is then quenched with water and acidified (pH ~6.5) using dilute hydrochloric acid to hydrolyze the boronate ester to the free boronic acid.
The product is isolated by extraction, drying over anhydrous magnesium sulfate, and evaporation under reduced pressure. The crude product is purified by recrystallization or chromatography to afford the target boronic acid derivative.
Alternative Synthetic Routes
Some methods use palladium-catalyzed borylation (Suzuki-Miyaura type) of halogenated naphthalene derivatives bearing the sulfamoyl group, employing bis(pinacolato)diboron as the boron source under mild conditions.
This approach can avoid the use of strong bases and low temperatures but requires careful optimization of catalysts, ligands, and solvents for high yields.
Data Table Summarizing Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Sulfonamide formation | Cyclopropylsulfonyl chloride, triethylamine, DCM | 0 °C to RT | 85-95 | Recrystallization from EtOH/H2O |
| Directed lithiation & borylation | n-Butyllithium, triisopropyl borate, THF/toluene | -78 °C to RT | 65-75 | Acid quench, extraction, recrystallization |
| Pd-catalyzed borylation (alt) | Pd catalyst, bis(pinacolato)diboron, base, solvent | 50-80 °C | 60-80 | Requires catalyst optimization |
Research Findings and Notes
The lithiation-borylation method is widely used for boronic acid synthesis on aromatic systems due to its regioselectivity and relatively straightforward procedure.
Handling of n-butyllithium requires strict anhydrous and inert atmosphere conditions due to its high reactivity.
The sulfonamide formation step is generally high yielding and robust, but the choice of solvent and base can affect purity.
Alternative palladium-catalyzed methods offer milder conditions but may require expensive catalysts and longer reaction times.
Purity of the final this compound is typically above 95% as confirmed by NMR and HPLC analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
